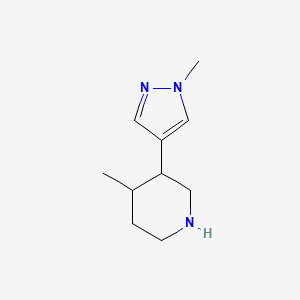
4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine is a heterocyclic compound that features both a piperidine ring and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1H-pyrazole with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from polar aprotic solvents like dimethylformamide to non-polar solvents like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1H-pyrazole: Shares the pyrazole ring but lacks the piperidine ring.
3-Methylpiperidine: Contains the piperidine ring but lacks the pyrazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A boronic ester derivative of 4-Methyl-1H-pyrazole.
Uniqueness
4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine is unique due to the combination of both a piperidine and a pyrazole ring in its structure. This dual-ring system provides a versatile scaffold for the development of bioactive molecules with diverse pharmacological properties .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-methyl-3-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-3-4-11-6-10(8)9-5-12-13(2)7-9/h5,7-8,10-11H,3-4,6H2,1-2H3 |
Clave InChI |
MBNWCCSTNRJUDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC1C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


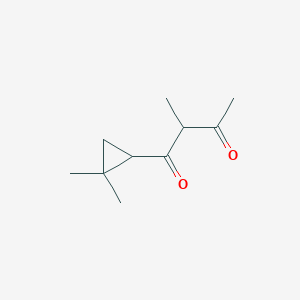
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13310959.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
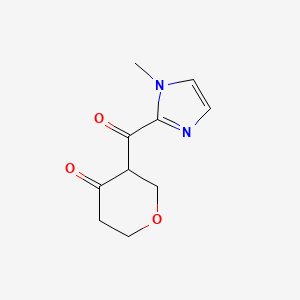

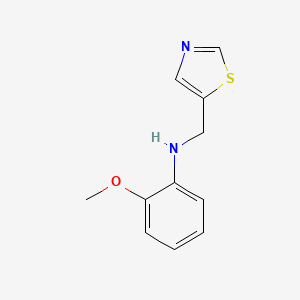
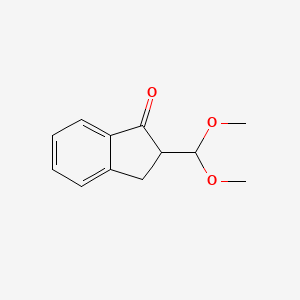
![[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13311013.png)
![5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13311014.png)
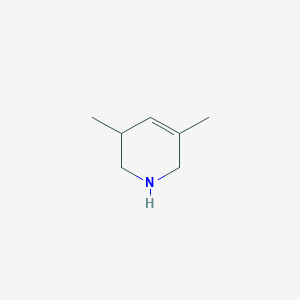
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
